Pregnenolone acetate
CAS No.: 1778-02-5
Cat. No.: VC21336076
Molecular Formula: C23H34O3
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1778-02-5 |
---|---|
Molecular Formula | C23H34O3 |
Molecular Weight | 358.5 g/mol |
IUPAC Name | [(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Standard InChI | InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,17-21H,6-13H2,1-4H3/t17-,18-,19+,20-,21-,22-,23+/m0/s1 |
Standard InChI Key | CRRKVZVYZQXICQ-RJJCNJEVSA-N |
Isomeric SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES | CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES | CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Chemical Structure and Properties
Pregnenolone acetate (CAS No. 1778-02-5) is a synthetic pregnane steroid derived from pregnenolone through acetylation at the 3β-hydroxyl position. Chemically known as [(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, it represents a modified form of one of the body's primary steroid precursors .
Table 1: Physical and Chemical Properties of Pregnenolone Acetate
Property | Value |
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Molecular Formula | C₂₃H₃₄O₃ |
Molecular Weight | 358.51 g/mol |
Melting Point | 149-152 °C |
Optical Rotation | 22° (c=2, C₂H₅OH, 23 °C) |
Physical Appearance | Crystalline solid |
Solubility | Insoluble in water, soluble in organic solvents |
InChI Key | CRRKVZVYZQXICQ-RJJCNJEVSA-N |
The molecular structure contains a cyclopentane-perhydrophenanthrene nucleus with an acetate group at the C-3 position and a ketone at C-20, maintaining the core steroid scaffold while enhancing certain pharmacological properties .
Biochemical Role in Steroidogenesis
While endogenous pregnenolone serves as the master precursor for all steroid hormones, pregnenolone acetate represents a modified form that intersects with natural steroidogenic pathways. In the adrenal cortex, naturally occurring pregnenolone undergoes a series of enzymatic transformations leading to three main classes of steroid hormones :
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Mineralocorticoids: Produced in the zona glomerulosa, these hormones (primarily aldosterone) regulate electrolyte and fluid balance
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Glucocorticoids: Synthesized in the zona fasciculata, with cortisol being the principal hormone controlling stress responses and metabolism
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Androgens: Generated in the zona reticularis, including DHEA and androstenedione, which function as sex hormone precursors
Pregnenolone acetate, when administered, can potentially influence these pathways, although its metabolism differs from that of natural pregnenolone. It appears to preferentially increase levels of specific neurosteroids, particularly allopregnanolone, which has significant neurological effects .
Therapeutic Applications
Neurological Applications
Recent research has highlighted potential neurological benefits of pregnenolone acetate:
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Growth Cone Morphology: Treatment with pregnenolone acetate (compound #43 in the study) induced a more streamlined morphology in neuronal growth cones, with smaller angles between the sides of the growth cone and the endpoint at the neurite shaft, consistent with increased axon extension
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Microtubule Stabilization: Accelerates the formation of stable microtubule networks in developing zebrafish cerebellum, suggesting potential applications in promoting neural development
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Negative Symptom Reduction in Schizophrenia: Related pregnenolone administration demonstrated significant improvement in negative symptoms measured by SANS scores (Scale for the Assessment of Negative Symptoms), suggesting potential psychiatric applications
Table 2: Effects of Pregnenolone Administration on SANS Scores in Schizophrenia
Parameter | Placebo Group (n=9) | Pregnenolone Group (n=8) | Statistics |
---|---|---|---|
Baseline SANS | 47.56 ± 12.09 | 50.75 ± 12.21 | - |
Week 8 SANS | 45.22 ± 11.96 | 40.38 ± 3.50 | - |
Mean change | -2.33 ± 4.42 | -10.38 ± 10.18 | t=2.16, p=0.048 |
Rheumatoid Arthritis Treatment
Historically, pregnenolone acetate had significant applications in rheumatology:
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Clinical Efficacy: Following oral administration of 0.3 gm to 0.6 gm pregnenolone acetate per day, marked improvement was noted in approximately 50% of rheumatoid arthritis patients treated, with an additional 37% showing mild improvement of symptoms
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Symptom Relief: Improvement characterized by diminution of pain and swelling, increased mobility of joints, greater functional capacity, and reduced fatigue, typically observed within 7-10 days of initiating therapy
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Sustained Benefits: An important characteristic of pregnenolone acetate therapy was that upon discontinuation, improvement apparently continued for longer periods, and symptoms recurred less rapidly than observed with cortisone and ACTH treatments
Steroid | Baseline Level | Post-Treatment Level | Change | p-value |
---|---|---|---|---|
Pregnenolone (pg/ml) | 499.9 ± 313.6 | 2096.0 ± 999.4 | 4-fold ↑ | 0.0042 |
Pregnenolone sulfate (ng/ml) | 33.4 ± 18.3 | 94.4 ± 14.3 | 3-fold ↑ | <0.0001 |
Allopregnanolone (pg/ml) | 110.7 ± 78.9 | 823.1 ± 528.9 | 5-fold ↑ | 0.0088 |
Progesterone (ng/ml) | 0.38 ± 0.15 | 2.17 ± 0.64 | 4-fold ↑ | 0.0001 |
DHEAS (μg per 100ml) | 124.72 ± 86.52 | 144.87 ± 97.30 | 16% ↑ | 0.007 |
The acetate form potentially alters absorption characteristics and metabolism patterns compared to the parent compound, though specific pharmacokinetic data for pregnenolone acetate is more limited than for pregnenolone itself .
Neural Development Effects
Recent research has demonstrated significant effects of pregnenolone acetate on neural development:
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Neurite Extension: Promotes neurite outgrowth in cerebellar granule neurons, suggesting potential applications in neuroregeneration
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Growth Cone Morphology: Induces changes in growth cone shape from a fan shape to a more streamlined morphology, with:
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In Vivo Effects: Accelerates the formation of stable microtubule networks in developing zebrafish cerebellum, demonstrating efficacy in promoting neuronal development in a living organism
These findings suggest potential therapeutic applications in conditions requiring neural repair or enhanced neural development.
Research Applications and Future Directions
Pregnenolone acetate continues to be a compound of significant research interest:
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Neural Repair: Its ability to promote microtubule polymerization and enhance neurite outgrowth suggests potential applications in conditions involving neural damage or developmental disorders
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Neuropsychiatric Applications: The promising results in reducing negative symptoms in schizophrenia indicate potential value in psychiatric disorders characterized by negative symptomatology
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Cannabinoid Interaction: Its role as a CB1 receptor inhibitor presents interesting possibilities for modulating cannabis effects or treating cannabis-related disorders
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Alternative to Hormonal Treatments: The compound's ability to influence steroid pathways without directly acting as a steroid hormone itself suggests potential applications in conditions where direct hormone replacement may be contraindicated
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